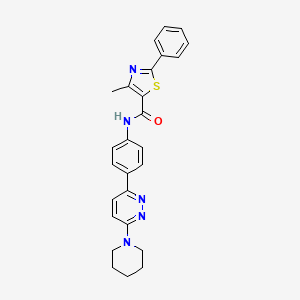

4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

4-methyl-2-phenyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5OS/c1-18-24(33-26(27-18)20-8-4-2-5-9-20)25(32)28-21-12-10-19(11-13-21)22-14-15-23(30-29-22)31-16-6-3-7-17-31/h2,4-5,8-15H,3,6-7,16-17H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGMQAKMQCIVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which this compound contains, are present in more than twenty classes of pharmaceuticals. Thiazoles, another component of this compound, are found in many potent biologically active compounds.

Mode of Action

Piperidine-containing compounds and thiazoles have been associated with a wide range of biological activities. The interaction of this compound with its targets and the resulting changes would depend on the specific target and the context in which the compound is used.

Análisis Bioquímico

Actividad Biológica

4-Methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide, identified by its CAS number 922589-52-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 455.6 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a piperidinyl group that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 922589-52-4 |

| Molecular Formula | C26H25N5OS |

| Molecular Weight | 455.6 g/mol |

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is involved in insulin signaling and can be targeted for diabetes treatment. Compounds like thiazole derivatives have shown promising PTP1B inhibitory activity, suggesting potential applications in metabolic disorders .

- Anticancer Activity : Studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. The presence of the piperidinyl moiety may contribute to enhanced cytotoxic effects against tumors .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of similar thiazole compounds. For instance:

- In vitro Studies : Compounds with thiazole structures have been tested against several cancer types, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. The results indicated significant antiproliferative effects, with some compounds achieving IC50 values in the low micromolar range .

Inhibition of PTP1B

A specific study focused on thiazole derivatives reported that certain compounds exhibited strong inhibitory effects on PTP1B, with IC50 values around 6.37 µM for the most potent derivatives . This suggests that 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide could similarly interact with this target.

Case Studies

- Case Study on Insulin Sensitivity : A study involving a series of thiazole derivatives demonstrated improved insulin sensitivity in diabetic models when administered in conjunction with PTP1B inhibitors. The tested compound showed promise in enhancing glucose uptake in muscle cells .

- Antitumor Activity Assessment : In vivo studies using xenograft models indicated that compounds structurally similar to our target compound significantly reduced tumor growth rates compared to controls, underscoring their potential as anticancer agents .

Aplicaciones Científicas De Investigación

Insecticidal Activity

One of the prominent applications of this compound is its effectiveness as an insecticide . Research indicates that it operates by activating ryanodine receptors , which are crucial for regulating calcium channels involved in muscle contraction within insects. This mechanism disrupts normal nervous system function, leading to paralysis and death in target pest species. Studies have shown effectiveness against various insect pests from the orders Lepidoptera , Coleoptera , and Diptera .

Key Findings:

- Target Pests: Effective against multiple insect pests.

- Mechanism: Activates ryanodine receptors, disrupting calcium regulation.

Anticancer Potential

The compound also shows promise in anticancer applications. Thiazole derivatives have been widely studied for their ability to inhibit various cancer cell lines. In particular, compounds structurally related to 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide have demonstrated inhibitory effects on cancer cell proliferation.

Case Study:

In a study examining thiazole-pyridine hybrids, one derivative exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil , indicating potential for further development in cancer therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. Research has indicated that modifications to the thiazole and phenyl groups can significantly influence biological activity.

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., Cl, Br) | Increased anticancer activity |

| Substituted phenyl groups | Enhanced insecticidal properties |

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The synthesis of 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide involves multi-step protocols, often leveraging:

-

Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .

-

Pyridazine Functionalization : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 6-(piperidin-1-yl)pyridazin-3-yl group .

-

Carboxamide Coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., HCTU, HOBt) between the thiazole-5-carboxylic acid and the aniline derivative .

Example Synthesis Pathway :

Thiazole Core

-

Electrophilic Substitution : Limited due to electron-withdrawing carboxamide group; reacts preferentially at C-4 methyl or C-2 phenyl positions under strong electrophiles (e.g., nitration) .

-

Oxidation : The methyl group at C-4 is susceptible to oxidation with KMnO₄/H₂SO₄, forming a carboxylic acid derivative.

Pyridazine-Piperidine Moiety

-

Nucleophilic Aromatic Substitution : Piperidine at C-6 of pyridazine can be replaced with other amines (e.g., morpholine) under microwave-assisted conditions .

-

Hydrolysis : Acidic cleavage of the piperidine group (HCl, 110°C) yields 6-hydroxypyridazin-3-yl derivatives.

Carboxamide Group

-

Hydrolysis : Forms thiazole-5-carboxylic acid under strong acidic (HCl, reflux) or basic (NaOH, EtOH) conditions .

-

Reduction : LiAlH₄ reduces the carboxamide to a primary amine, though this is rarely performed due to steric hindrance .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, with DSC showing an exothermic peak at 265°C.

-

Photodegradation : UV light induces cleavage of the thiazole-pyridazine bond, forming phenylthiazole and pyridazine fragments.

-

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in acidic/basic media (t₁/₂ = 2–4 hrs at pH 1 or 13).

Catalytic and Metal-Mediated Reactions

Q & A

Q. Optimization Considerations :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for pyridazine functionalization .

- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during amidation .

How can researchers validate the structural integrity and purity of this compound?

Q. Basic Characterization Techniques :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiazole C5-carboxamide at δ ~165 ppm; pyridazine protons at δ 8.2–8.5 ppm) .

- IR : Identify key functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .

- Elemental analysis : Match calculated vs. experimental C/H/N/S percentages (deviation <0.4% acceptable) .

Q. Advanced Purity Assessment :

- HPLC-MS : Quantify impurities using reverse-phase C18 columns (e.g., 95:5 acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .

What computational strategies are effective for predicting binding modes and optimizing bioactivity?

Q. Advanced Methodologies :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Key residues for hydrogen bonding include pyridazine N1 and thiazole C=O .

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to identify dynamic interactions .

- QSAR modeling : Corrogate substituent effects (e.g., piperidine vs. morpholine) on IC₅₀ values using descriptors like logP and polar surface area .

Case Study :

Docking of analogous thiazole-carboxamides revealed that the piperidine-pyridazine moiety enhances hydrophobic interactions with kinase ATP pockets, while the 4-methylphenyl group reduces off-target binding .

How should researchers design experiments to resolve contradictory bioactivity data across studies?

Q. Methodological Framework :

- Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-hr incubation, 10% FBS) to rule out assay variability .

- Off-target profiling : Screen against panels of related targets (e.g., kinase families) to identify selectivity drivers .

- Metabolic stability assays : Compare hepatic microsomal half-lives (e.g., human vs. mouse) to contextualize in vivo discrepancies .

Q. Statistical Design :

- Factorial DoE : Vary parameters (e.g., pH, temperature) to isolate factors affecting activity. Use ANOVA to identify significant variables (p <0.05) .

- Replicate strategy : Perform triplicate measurements with independent synthetic batches to assess batch-to-batch variability .

What are the best practices for structure-activity relationship (SAR) studies on this scaffold?

Q. Key Modifications for SAR :

- Thiazole substituents : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C4 to enhance metabolic stability .

- Pyridazine ring : Replace piperidine with smaller amines (e.g., pyrrolidine) to reduce steric hindrance .

- Amide linker : Substitute N-phenyl with heteroaryl groups (e.g., pyridyl) to improve solubility .

Q. Data Interpretation :

- Pharmacophore mapping : Highlight essential features (e.g., hydrogen bond acceptors at thiazole C=O and pyridazine N) using MOE or Phase .

- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent changes to prioritize synthetic targets .

How can researchers leverage reaction design platforms to accelerate synthesis optimization?

Q. Advanced Tools :

- ICReDD workflow : Combine quantum mechanics (e.g., DFT for transition states) with machine learning to predict optimal reaction conditions (solvent, catalyst) .

- High-throughput experimentation (HTE) : Screen 96-well plates with varying catalysts (e.g., Pd, Cu), bases (K₂CO₃, Cs₂CO₃), and temperatures to map reactivity landscapes .

Case Example :

For pyridazine amidation, HTE identified DIPEA in DMF at 80°C as optimal for >90% yield, avoiding side-product formation observed with weaker bases .

What analytical techniques are critical for detecting degradation products during stability studies?

Q. Advanced Analytics :

- LC-QTOF-MS : Identify oxidative metabolites (e.g., piperidine N-oxide) with accurate mass (<5 ppm error) .

- Forced degradation : Expose compounds to acid (0.1 M HCl), base (0.1 M NaOH), and UV light (ICH Q1B) to simulate stress conditions .

Q. Stabilization Strategies :

- Lyophilization : Store as lyophilized powders under argon to prevent hydrolysis .

- Excipient screening : Add antioxidants (e.g., BHT) to buffer formulations for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.